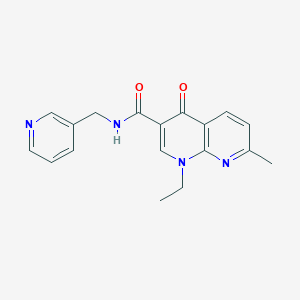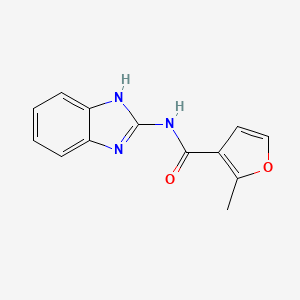![molecular formula C14H13NO4 B5775354 {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as MFA-PA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is not fully understood. However, studies have suggested that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have various biochemical and physiological effects. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to induce apoptosis in cancer cells. {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has several advantages for use in lab experiments. It is a synthetic compound, allowing for precise control over the purity and concentration of the compound. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have low toxicity, making it suitable for use in cell culture experiments. However, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has limitations in terms of its solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. One area of interest is in the development of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid derivatives with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in cancer cells and inflammatory diseases. Finally, studies are needed to investigate the potential use of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in combination with other cancer therapies to enhance their efficacy.
Conclusion:
In conclusion, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is a synthetic compound with potential applications in various fields of scientific research, particularly in cancer research and the treatment of inflammatory diseases. The synthesis method for {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is well-established, and the compound has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid and its potential applications in combination with other cancer therapies.
Métodos De Síntesis
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can be synthesized through a multistep process involving the reaction of 2-methyl-3-furoic acid with aniline, followed by acylation with 4-chloroacetic acid. The resulting intermediate is then reduced to yield {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. This method has been reported to yield a high purity product, making it suitable for various research applications.
Propiedades
IUPAC Name |
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(6-7-19-9)14(18)15-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLIRBDGNUAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7031226 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)


![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)




![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)